molecular formula C7H5BrN2O B582201 6-bromo-1H-indazol-5-ol CAS No. 1206800-18-1

6-bromo-1H-indazol-5-ol

Cat. No. B582201
M. Wt: 213.034
InChI Key: ZKVBYEQUNGMVQI-UHFFFAOYSA-N
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Description

“6-bromo-1H-indazol-5-ol” is a chemical compound with the molecular formula C7H5BrN2O . It has a molecular weight of 213.03 and is a solid at room temperature . The compound is stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of indazoles, including compounds like “6-bromo-1H-indazol-5-ol”, has been a topic of research in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “6-bromo-1H-indazol-5-ol” is 1S/C7H5BrN2O/c8-5-2-6-4 (1-7 (5)11)3-9-10-6/h1-3,11H, (H,9,10) .


Physical And Chemical Properties Analysis

As mentioned earlier, “6-bromo-1H-indazol-5-ol” is a solid at room temperature . It is stored in a dry environment at 2-8°C . The compound has a molecular weight of 213.03 .

Scientific Research Applications

Environmental Impact and Toxicology

One relevant area of research involves the study of brominated compounds similar to 6-bromo-1H-indazol-5-ol, focusing on their environmental concentrations and toxicology. For example, studies on 2,4,6-Tribromophenol, a brominated phenol, have provided insights into the environmental presence and potential toxicological effects of such compounds. These studies are crucial in understanding the environmental behavior, sources, and potential impacts of brominated organic compounds, including their occurrence in various matrices and potential toxicity issues. Although not directly about 6-bromo-1H-indazol-5-ol, this research highlights the importance of studying the environmental and toxicological aspects of brominated organic molecules (Koch & Sures, 2018).

Chemical and Biological Applications

The chemistry and biology of indoles and indazoles, including compounds like 6-bromo-1H-indazol-5-ol, have been extensively reviewed, showcasing their significant potential in medicinal chemistry. Derivatives of indoles and indazoles exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties. These activities underscore the broad utility of these compounds in drug discovery and development processes. Such reviews provide a comprehensive overview of the synthetic methodologies, chemical properties, and application potential in various therapeutic areas (Ali et al., 2013).

Therapeutic Potential

Further exploration into the therapeutic applications of indazole derivatives, including 6-bromo-1H-indazol-5-ol, has been documented. These compounds are described for their wide variety of biological activities, with significant interest in developing novel therapeutic agents based on the indazole scaffold. Indazole derivatives have shown promising anticancer and anti-inflammatory activities, among others, highlighting their potential in addressing various health disorders. This body of research indicates the pharmacological importance of indazole derivatives, forming the basis for new drug development efforts (Denya et al., 2018).

Safety And Hazards

The safety information for “6-bromo-1H-indazol-5-ol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

6-bromo-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVBYEQUNGMVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731131
Record name 6-Bromo-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-indazol-5-ol

CAS RN

1206800-18-1
Record name 6-Bromo-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-1H-INDAZOL-5-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-5-methoxy-1H-indazole (60 g, 0.265 mol) in DCM (1300 mL) is added a solution of BBr3 (105 g, 0.42 mol) in DCM (200 mL) at 0° C. The reaction mixture is warmed to RT and stirred overnight. Then the reaction solution is quenched with MeOH at 0° C. The solvent is removed in vacuo and the residue is neutralized with NaHCO3 solid. The mixture is partitioned by water (1500 mL) and EtOAc (1500 mL). The aqueous layer is extracted with EtOAc (1500 mL) two times. The combined organic layers are dried and concentrated to give crude product, which is purified by silica gel column chromatography (PE:THF=2:1) to give the desired product (42.5 g, 75% yield). MS (m/z): 215.0 (M+H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
1300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
75%

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